ERβ Binding Affinity and Selectivity: Coumestrol vs. Genistein and Daidzein
Coumestrol exhibits a 5.5-fold selectivity for ERβ (IC50 = 2 nM) over ERα (IC50 = 11 nM) . In comparative cytosolic receptor binding assays using MCF7 human breast cancer cells, coumestrol required a 35-fold molar excess to displace 50% of [³H]estradiol binding, whereas genistein required a 1000-fold excess and daidzein failed to achieve 50% displacement even at 10⁴-fold excess [1]. This represents an approximately 28.6-fold higher relative binding affinity for coumestrol compared to genistein under identical assay conditions.
| Evidence Dimension | Relative binding affinity to estrogen receptor (cytosolic ER from MCF7 cells) |
|---|---|
| Target Compound Data | 35-fold molar excess for 50% [³H]estradiol displacement |
| Comparator Or Baseline | Genistein: 1000-fold excess; Daidzein: <50% displacement at 10⁴-fold excess |
| Quantified Difference | Coumestrol requires ~28.6-fold lower molar excess than genistein (1000/35) |
| Conditions | MCF7 human breast cancer cell cytosol; competitive binding assay with [³H]estradiol |
Why This Matters
Procurement of coumestrol rather than genistein is essential for studies requiring potent ER engagement at low concentrations, particularly in experimental systems with limited receptor availability or where minimizing off-target effects from high ligand concentrations is critical.
- [1] Matsumura, A., et al. (2005). Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 94(5), 431-443. View Source
